Lariatin B -

Lariatin B

Catalog Number: EVT-245419
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lariatin B is derived from Rhodococcus sp. K01-B0171, a strain that has been extensively studied for its biosynthetic capabilities. The production of lariatin B is linked to specific genes within this bacterium, particularly those involved in the maturation and export of lasso peptides.

Classification

Lariatin B is classified as a lasso peptide due to its distinctive looped structure formed by an internal linkage between amino acids. Specifically, it consists of 20 L-amino acid residues with a unique cyclic formation that contributes to its stability and biological function.

Synthesis Analysis

Methods

The biosynthesis of lariatin B involves several enzymatic processes, primarily catalyzed by proteins encoded in the lar gene cluster. The key steps include:

  1. Precursor Protein Formation: The precursor protein, LarA, undergoes a series of modifications to yield lariatin B.
  2. Proteolytic Cleavage: The enzyme LarD catalyzes the cleavage between the leader peptide and core peptide, which is crucial for the maturation of lariatin B.
  3. Cyclization: Following cleavage, the amino acids within the peptide form a cyclic structure through an internal linkage between the gamma-carboxyl group of Glutamic acid and the alpha-amino group of Glycine.

Technical Details

The production process has been optimized using both homologous and heterologous expression systems. In particular, Rhodococcus strains have been engineered to enhance the yield of lariatin variants through genetic manipulation techniques such as mutagenesis and targeted gene deletions.

Molecular Structure Analysis

Structure

Lariatin B features a complex three-dimensional structure typical of lasso peptides. Its cyclic nature results from a unique tail segment that passes through a ring formed by the core segment. The specific internal linkage contributes to its stability and resistance to proteolytic degradation.

Data

Spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to elucidate the structure of lariatin B. These analyses confirm the presence of an internal bond between specific amino acids, which is essential for its lasso configuration.

Chemical Reactions Analysis

Reactions

Lariatin B undergoes various chemical reactions during its biosynthesis and maturation:

  1. Peptide Bond Cleavage: Catalyzed by LarD, this reaction releases the mature lariatin peptide from its precursor.
  2. Cyclization Reaction: This involves the formation of a covalent bond between Glutamic acid and Glycine, resulting in the characteristic lasso structure.

Technical Details

The enzymatic activities involved in these reactions are highly specific and are influenced by various factors including pH, temperature, and substrate concentration. Understanding these parameters is crucial for optimizing production yields in laboratory settings.

Mechanism of Action

Process

Lariatin B exhibits antimycobacterial activity primarily through its interaction with bacterial membranes and intracellular targets:

  1. Membrane Disruption: Lariatin B can disrupt the integrity of mycobacterial membranes, leading to cell death.
  2. Inhibition of Cellular Processes: It may interfere with essential cellular functions within Mycobacterium species, contributing to its antimicrobial effects.

Data

Studies have shown that lariatin B has minimum inhibitory concentration values against Mycobacterium smegmatis at approximately 6.25 mg/ml, indicating its potential effectiveness as an antimicrobial agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 2,000 Da
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Stability: Stable under physiological conditions but sensitive to hydrolysis at certain peptide bonds.

Chemical Properties

  • Structure: Characterized by a cyclic arrangement with specific internal linkages.
  • Reactivity: Exhibits reactivity typical of peptides; can undergo hydrolysis under specific conditions.

Relevant data from spectral analyses confirm these properties, allowing researchers to predict behavior under various experimental conditions.

Applications

Lariatin B holds significant promise for scientific applications:

  • Antimicrobial Research: Its potent antimycobacterial properties make it a candidate for developing new treatments against resistant strains of Mycobacterium.
  • Biotechnology: The unique structural features of lariatin B can be leveraged in designing novel peptides with enhanced biological activities or stability.
  • Pharmaceutical Development: As part of ongoing research into natural products, lariatin B may contribute to new drug formulations targeting infectious diseases.
Biosynthesis and Genetic Regulation of Lariatin B

Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Framework

Lariatin B belongs to the lasso peptide subclass of ribosomally synthesized and post-translationally modified peptides (RiPPs). Like all RiPPs, it originates from a ribosomal precursor peptide encoded by a structural gene (larA). The precursor consists of an N-terminal leader sequence (essential for biosynthetic recognition) and a C-terminal core peptide that undergoes enzymatic modifications to form the mature lasso topology. This framework enables genetically encoded biosynthesis while allowing extensive post-translational structural diversification [1] [4]. The defining lasso architecture—a macrolactam ring threaded by a C-terminal tail—confers exceptional stability against thermal and proteolytic degradation, underpinning its bioactivity [4] [8].

Gene Cluster Architecture: larA, larB1/B2, larC, and ABC Transporter larE

The biosynthesis of lariatin B is governed by a compact 4.5 kb gene cluster (larABCDE) in Rhodococcus jostii K01-B0171. This cluster exhibits a specialized organization optimized for lasso peptide maturation and export [6] [10]:

Table 1: Lariatin Biosynthetic Gene Cluster Components

GeneProtein FunctionDomain/FeaturesEssentiality
larAPrecursor peptideLeader (26 aa) + Core (20 aa)Essential
larB1Leader peptide binding chaperonePqqD-like domainEssential
larB2Protease (cleaves leader/core junction)Transglutaminase-like domain; Cys-His-Asp triadEssential
larCATP-dependent macrolactam cyclaseYcaO-like domainEssential
larDPutative peptidase (C-terminal processing)UncharacterizedRequired
larEABC transporter (mature lariatin export)Transmembrane domains; ATP-binding cassetteRequired

Gene disruption studies confirm that larA, larB1, larB2, and larC are indispensable for lariatin production, while larD and larE facilitate maturation and export [3] [6] [10]. This split-organization of the B enzyme (larB1/larB2) is a hallmark of Gram-positive lasso peptide producers [7] [9].

Enzymatic Mechanisms of Lasso Structure Formation

Role of Split Proteases (LarB1 and LarB2) in Leader Peptide Cleavage

The proteolytic activation of precursor LarA requires coordinated action of LarB1 and LarB2:

  • LarB1 acts as a chaperone, binding the leader peptide of LarA with sub-µM affinity via a conserved hydrophobic pocket. Photocrosslinking studies reveal it also interacts with residues in the core peptide, positioning the leader-core junction for cleavage [5] [9].
  • LarB2 harbors the catalytic Cys-His-Asp triad characteristic of cysteine proteases. It cleaves the Ala²⁶–Gly²⁷ bond of LarA, liberating the core peptide’s N-terminus. Mutagenesis of Thr⁻² (position -2 relative to cleavage) abolishes processing, highlighting sequence-specific recognition [3] [7].

This bipartite system ensures precise excision of the leader peptide, a prerequisite for macrolactam ring formation [3] [9].

ATP-Dependent Isopeptide Bond Formation by LarC Homologs

Following leader removal, LarC catalyzes the ATP-dependent cyclization reaction:

  • Adenylation Activation: LarC consumes ATP to adenylate the γ-carboxylate of Glu⁸ (core peptide), forming a high-energy acyl-adenylate intermediate.
  • Nucleophilic Attack: The N-terminal α-amine of Gly¹ attacks the activated carboxylate, forming a 9-residue macrolactam ring (Gly¹–Glu⁸) [3] [6].
  • Threading: The C-terminal tail passes through the ring, stabilized by bulky "plug" residues (His¹², Asn¹⁴) that prevent unthreading [2] [3].

Table 2: Key Enzymatic Steps in Lariatin B Maturation

StepEnzymeCofactorsChemical TransformationResidue Determinants
Leader cleavageLarB2NonePeptide bond hydrolysis (Ala²⁶–Gly²⁷)Thr⁻² (leader); LarB1 binding
Core adenylationLarCATP, Mg²⁺Glu⁸ carboxylate activationGly¹, Glu⁸ (core)
Macrolactam formationLarCADP + PᵢIsopeptide bond formation (Gly¹–Glu⁸)ATP hydrolysis; LarB1-core interaction

Mutational analyses confirm that Gly¹, Arg⁷, Glu⁸, and Trp⁹ are essential for cyclization, underscoring strict substrate requirements for LarC [2] [3].

Leader Peptide Recognition and Substrate Binding Dynamics

The leader peptide of LarA (26 residues) serves as a recognition handle for biosynthetic machinery:

  • LarB1 Binding: LarB1 binds the leader via a conserved RiPP recognition element (RRE) domain. Photocrosslinking mass spectrometry identifies interactions with leader residues Leu⁻¹⁵, Ile⁻¹⁰, and Val⁻⁵, as well as unexpected contacts with core residues Gly¹¹ and Asn¹⁴ [5] [9].
  • Conformational Positioning: Rosetta modeling based on crosslinking data shows the leader-core junction adopts a solvent-exposed loop within the LarB1-LarA complex. This positions the scissile bond (Ala²⁶–Gly²⁷) for LarB2 cleavage and orients the core for subsequent cyclization [9].
  • Dual-Function Core Interactions: Core peptide binding by LarB1 may prevent premature folding prior to macrolactam formation, ensuring efficient threading. This contrasts with canonical RiPP pathways where leader peptides solely mediate enzyme recruitment [5] [9].

This intricate recognition mechanism ensures fidelity in lariatin maturation and provides a template for engineering novel lasso peptides by modulating leader-core interfaces [8] [9].

Properties

Product Name

Lariatin B

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